1-Hydroxyxanthone

描述

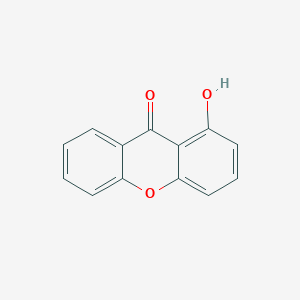

1-Hydroxyxanthone is a derivative of xanthone, an oxygenated heterocyclic compound with a dibenzo-γ-pyrone scaffold. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. The compound this compound is known for its diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties .

准备方法

1-Hydroxyxanthone can be synthesized through several methods:

Classical Condensation: This involves the condensation of salicylic acid with a phenol derivative under acidic conditions.

Modified Grover, Shah, and Shah Reaction: This method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yields and shorter reaction times.

Microwave-Assisted Synthesis: This method uses microwave heating to accelerate the reaction, resulting in higher yields and shorter reaction times.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

化学反应分析

1-Hydroxyxanthone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the xanthone scaffold.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Anticancer Activity

1-Hydroxyxanthone and its derivatives have shown significant anticancer activity against various cancer cell lines. Research indicates that structural modifications can enhance the potency of these compounds.

-

Case Study: Molecular Docking and Anticancer Efficacy

A study synthesized chloro-substituted hydroxyxanthones and evaluated their anticancer properties. The results demonstrated that these compounds exhibited improved selectivity and sensitivity against cancer cells compared to normal cells. For instance, compound 4c showed a promising interaction with protein tyrosine kinase, which is crucial for cancer cell proliferation. The selectivity index for these compounds ranged from 3.33 to 9199.67, indicating their potential as chemotherapy agents . -

In Vitro Assays

Hydroxyxanthones have been tested against cell lines such as MCF-7 and HeLa, with varying IC50 values reflecting their effectiveness. For example, a derivative with a higher number of hydroxyl groups displayed an IC50 value of 85.32 µM against MCF-7 cells, suggesting enhanced anticancer properties due to structural modifications .

Anti-Diarrheal Effects

This compound has also been investigated for its role in inhibiting cAMP-activated chloride secretion, which is relevant in the treatment of cholera.

- Key Findings

A specific derivative, 1,3,6-trihydroxyxanthone (THX-001), was found to inhibit cholera toxin-induced chloride secretion effectively. It demonstrated an IC50 value of approximately 100 µM in T84 cell monolayers and significantly reduced intestinal fluid secretion in mouse models . This suggests that hydroxyxanthones may serve as effective anti-secretory agents in gastrointestinal disorders.

Antioxidant Properties

The antioxidant capabilities of hydroxyxanthones have been evaluated through various assays, highlighting their potential in combating oxidative stress.

- Research Insights

In a study assessing the radical scavenging activity of synthesized hydroxyxanthones, one compound exhibited strong antioxidant activity with an IC50 value of 349 µM. This suggests that modifications to the xanthone structure can influence its ability to act as an antioxidant .

Antimalarial Activity

Recent investigations have identified hydroxyxanthones as promising candidates for antimalarial therapy.

- Mechanism of Action

Hydroxyxanthones are believed to exert their antimalarial effects by complexing with heme and inhibiting the growth of Plasmodium falciparum. Studies showed that certain derivatives had low nanomolar IC50 values against both chloroquine-sensitive and resistant strains of the parasite .

Summary Table of Applications

作用机制

The mechanism of action of 1-Hydroxyxanthone involves several molecular targets and pathways:

Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cells.

Anticancer Activity: It induces apoptosis in cancer cells through caspase activation and inhibition of topoisomerase II, which is essential for DNA replication.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

相似化合物的比较

1-Hydroxyxanthone is compared with other similar compounds, such as:

Xanthone: The parent compound, which lacks the hydroxyl group at the 1-position.

1,3-Dihydroxyxanthone: A derivative with hydroxyl groups at both the 1 and 3 positions, exhibiting enhanced biological activities.

Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, showing different biological activities and solubility properties.

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

生物活性

1-Hydroxyxanthone is a member of the xanthone family, a group of naturally occurring compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antiviral, antioxidant, and other significant effects, supported by recent research findings and case studies.

Overview of Xanthones

Xanthones are characterized by a dibenzo-γ-pyrone structure and have been recognized for their therapeutic potential in various diseases. The biological activities of xanthones are influenced by the number and position of hydroxyl groups attached to the xanthone core. Structural modifications can enhance their efficacy against various pathological conditions.

Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that its anticancer activity is dependent on structural variations among xanthones.

Key Findings:

- Cytotoxicity : Studies have shown that this compound has varying cytotoxic effects against different cancer cell lines. For instance, it demonstrated an IC50 value of 85.32 μM against certain cancer types, indicating moderate potency .

- Mechanism of Action : The anticancer mechanism involves the induction of apoptosis through caspase activation and inhibition of topoisomerase II, which is crucial for DNA replication .

Table 1: Anticancer Activity of Hydroxyxanthones

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | 85.32 | - |

| Hydroxyxanthone 3a | MCF-7 | 184 ± 15 | 18.42 |

| 1,3-Dihydroxyxanthone | HeLa | 40.45 | - |

| 1,3,6-Trihydroxyxanthone | V79 | 71.36 | - |

Antiviral Activity

Recent studies have highlighted the potential of hydroxyxanthones as antiviral agents, particularly against coronaviruses.

Key Findings:

- Inhibition of Viral Replication : In vitro studies demonstrated that hydroxy-xanthones significantly reduced viral infectivity in BHK-21 cell lines infected with human coronavirus OC43, with a log reduction indicating effective antiviral activity .

- Structure-Activity Relationship : The addition of hydroxyl groups enhances binding affinity to viral targets, suggesting that the structural configuration plays a critical role in antiviral efficacy .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays.

Key Findings:

- Radical Scavenging Activity : Hydroxyxanthones exhibit varying degrees of antioxidant activity, with some compounds showing IC50 values indicating strong radical scavenging capabilities .

- Mechanism : The antioxidant activity is attributed to the ability to donate hydrogen atoms and stabilize free radicals through resonance stabilization due to the presence of hydroxyl groups.

Other Biological Activities

In addition to anticancer and antiviral effects, this compound possesses several other biological activities:

- Anti-inflammatory : The compound has shown potential in reducing inflammation markers in various models.

- Antimicrobial : Studies suggest that hydroxyxanthones can inhibit the growth of certain bacteria and fungi, contributing to their therapeutic relevance in infectious diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating various xanthone derivatives, this compound was found effective against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study emphasized the importance of hydroxyl group positioning for maximizing anticancer effects .

Case Study 2: Antiviral Potential

A recent investigation into hydroxy-xanthones revealed promising results against coronaviruses. Compounds were synthesized and tested for their ability to inhibit viral replication, demonstrating significant reductions in infectivity compared to controls .

属性

IUPAC Name |

1-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLRKUSVMCIOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222157 | |

| Record name | 1-Hydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-41-5 | |

| Record name | 1-Hydroxyxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。